Ethyl-(2-methoxy-pyridin-4-YL)-amine
Overview
Description
Ethyl-(2-methoxy-pyridin-4-YL)-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl group attached to an amine functional group, which is further connected to a methoxy-substituted pyridine ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-methoxy-pyridin-4-YL)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-pyridinecarboxylic acid.
Esterification: The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methoxy-4-pyridinecarboxylate.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reduction and amination steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the conditions and catalysts used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated amines.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Ethyl-(2-methoxy-pyridin-4-YL)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl-(2-methoxy-pyridin-4-YL)-amine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or cellular signaling, depending on its structural modifications and target specificity.
Comparison with Similar Compounds
2-Methoxy-4-pyridinecarboxylic acid: A precursor in the synthesis of Ethyl-(2-methoxy-pyridin-4-YL)-amine.
4-Amino-2-methoxypyridine: A structurally similar compound with different functional groups.
Ethyl-4-aminopyridine: Another ethyl-substituted pyridine derivative with distinct properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the ethylamine moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-ethyl-2-methoxypyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-7-4-5-10-8(6-7)11-2/h4-6H,3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZSXVMMDOUJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301927 | |
Record name | N-Ethyl-2-methoxy-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-68-8 | |
Record name | N-Ethyl-2-methoxy-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-methoxy-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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